(6Z)-6-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-[(5-BROMO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a brominated phenyl group, a thiadiazolo-pyrimidinone core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(5-BROMO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the phenyl ring.
Etherification: Formation of the ether linkage between the phenyl group and the prop-2-en-1-yl group.
Cyclization: Formation of the thiadiazolo-pyrimidinone core through cyclization reactions.
Condensation: Final condensation step to form the complete structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(5-BROMO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the imino group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
(6Z)-6-[(5-BROMO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (6Z)-6-[(5-BROMO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: Used in organic synthesis for introducing bromomethyl groups.
Uniqueness
(6Z)-6-[(5-BROMO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its complex structure, which includes a brominated phenyl group, a thiadiazolo-pyrimidinone core, and various functional groups
Properties
Molecular Formula |
C25H23BrN4O3S |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
(6Z)-6-[[5-bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H23BrN4O3S/c1-3-7-16-8-5-6-9-20(16)32-12-13-33-21-11-10-18(26)14-17(21)15-19-23(27)30-25(28-24(19)31)34-22(4-2)29-30/h3,5-6,8-11,14-15,27H,1,4,7,12-13H2,2H3/b19-15-,27-23? |
InChI Key |
FXXDBXLWIVYVKY-XIFKCTFISA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=C(C=CC(=C3)Br)OCCOC4=CC=CC=C4CC=C)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=C(C=CC(=C3)Br)OCCOC4=CC=CC=C4CC=C)C(=O)N=C2S1 |
Origin of Product |
United States |
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